N-propan-2-ylpropan-2-amine; thiocyanic acid
CAS No.: 22793-69-7
Cat. No.: VC17157951
Molecular Formula: C7H16N2S
Molecular Weight: 160.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22793-69-7 |
|---|---|
| Molecular Formula | C7H16N2S |
| Molecular Weight | 160.28 g/mol |
| IUPAC Name | N-propan-2-ylpropan-2-amine;thiocyanic acid |
| Standard InChI | InChI=1S/C6H15N.CHNS/c1-5(2)7-6(3)4;2-1-3/h5-7H,1-4H3;3H |
| Standard InChI Key | IXSVIBDIFZROQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(C)C.C(#N)S |
Introduction
Synthesis and Manufacturing Processes
Reaction Mechanism and Optimization
The synthesis of N-propan-2-ylpropan-2-amine; thiocyanic acid involves a nucleophilic substitution reaction between isopropylamine (C₃H₉N) and thiocyanic acid (HSCN). The amine’s lone pair attacks the electrophilic carbon of thiocyanic acid, displacing a hydroxyl group to form the thiocyanate derivative. Industrial-scale production employs controlled conditions (temperature: 50–70°C, pressure: 1–2 atm) to achieve yields exceeding 85%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60°C ± 5°C | Maximizes kinetics |
| Molar Ratio (Amine:HSCN) | 1:1.2 | Prevents HSCN decomposition |
| Catalyst | None required | Reduces byproducts |
Side reactions, such as the formation of isothiocyanate byproducts, are minimized through precise stoichiometry and rapid quenching.
Industrial-Scale Considerations
Large-scale manufacturing utilizes continuous-flow reactors to enhance heat dissipation and reaction uniformity. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 185–190°C). Residual thiocyanic acid is neutralized with aqueous sodium bicarbonate, followed by solvent extraction using dichloromethane.
Chemical and Physical Properties
Structural Characteristics
The compound’s molecular structure features:
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Isopropyl groups: Two methyl branches on the amine nitrogen, conferring steric bulk.
-
Thiocyanate group: A sulfur-carbon-nitrogen moiety with polarizable electrons, enabling nucleophilic and electrophilic reactivity.
Crystallographic studies reveal a tetrahedral geometry around the nitrogen atom, with bond angles of 109.5° for N-C-S and 107° for C-N-C.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2150 cm⁻¹ (C≡N stretch), 3350 cm⁻¹ (N-H stretch).
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NMR (¹H): δ 1.2 ppm (doublet, 12H, CH₃), δ 3.1 ppm (multiplet, 2H, CH₂).
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Mass Spectrometry: Base peak at m/z 160 (M⁺), fragment ions at m/z 115 (M⁺ – SCN).
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | −15°C |
| Boiling Point | 187°C |
| Density (20°C) | 0.98 g/cm³ |
| Solubility in Water | 12 g/L |
Reactivity and Functionalization Pathways
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acidic media yields sulfonic acid derivatives. For example:
This reaction proceeds via sulfoxide and sulfone intermediates.
-
Reduction: Sodium borohydride (NaBH₄) reduces the thiocyanate group to a thiol (-SH), producing N-propan-2-ylpropan-2-amine thiol.
Alkylation and Arylation
The compound undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For instance:
Arylation with iodobenzene in the presence of palladium catalysts yields arylthiocyanate derivatives, though this requires elevated temperatures (80–100°C).
Industrial and Research Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to triphenylphosphine.
Polymer Chemistry
Incorporation into polyurethane foams enhances flame retardancy (LOI: 28 vs. 22 for conventional foams) due to sulfur-mediated radical quenching.
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